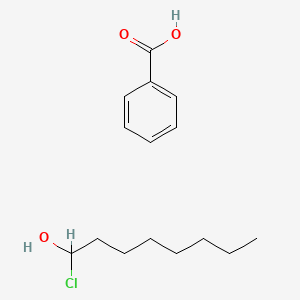
Benzoic acid;1-chlorooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;1-chlorooctan-1-ol is a compound that combines the properties of benzoic acid and 1-chlorooctan-1-ol. Benzoic acid is a well-known aromatic carboxylic acid, commonly used as a food preservative and in various industrial applications 1-chlorooctan-1-ol is an organic compound that contains a chlorine atom and a hydroxyl group attached to an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-chlorooctan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-chlorooctan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of toluene to produce benzoic acid, followed by the esterification with 1-chlorooctan-1-ol. The oxidation process is usually catalyzed by cobalt or manganese salts and conducted at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;1-chlorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce benzaldehyde or benzoic anhydride.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chlorine atom in 1-chlorooctan-1-ol can be substituted with other nucleophiles, such as hydroxide ions, to form octanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Octanol.
Applications De Recherche Scientifique
Benzoic acid;1-chlorooctan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of benzoic acid;1-chlorooctan-1-ol involves its interaction with cellular components. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. The 1-chlorooctan-1-ol component can interact with cell membranes, leading to increased permeability and cell lysis. The compound may also target specific enzymes and proteins, affecting their function and leading to cellular dysfunction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
1-chlorooctan-1-ol: An organic compound with a chlorine atom and a hydroxyl group attached to an octane chain.
Benzyl alcohol: A related compound with similar chemical properties but lacking the chlorine atom
Uniqueness
Benzoic acid;1-chlorooctan-1-ol is unique due to the combination of the aromatic benzoic acid and the aliphatic 1-chlorooctan-1-ol. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
397843-55-9 |
|---|---|
Formule moléculaire |
C15H23ClO3 |
Poids moléculaire |
286.79 g/mol |
Nom IUPAC |
benzoic acid;1-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO.C7H6O2/c1-2-3-4-5-6-7-8(9)10;8-7(9)6-4-2-1-3-5-6/h8,10H,2-7H2,1H3;1-5H,(H,8,9) |
Clé InChI |
OJSUXIIMLMRZIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(O)Cl.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
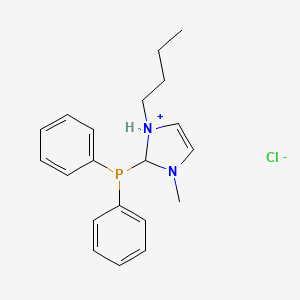
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
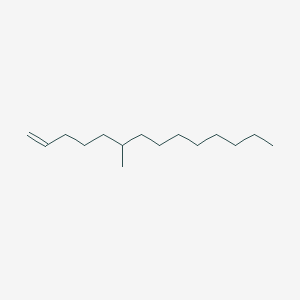
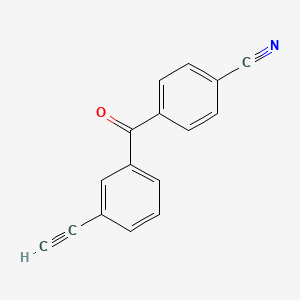
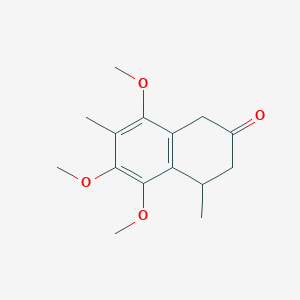
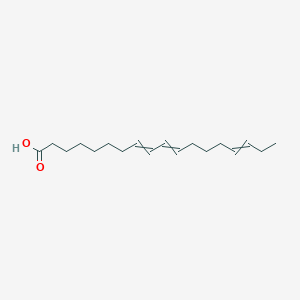
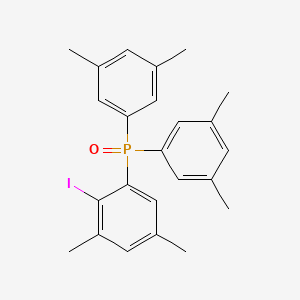
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
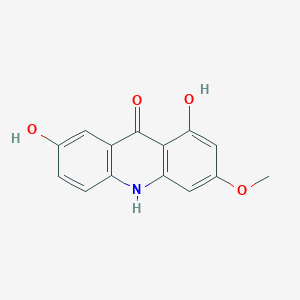
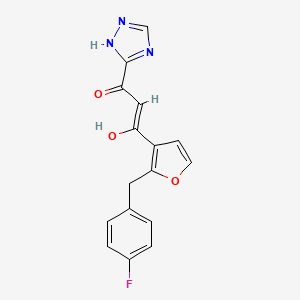
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
